ISO 17034 Certified Purity vs. Uncertified Analytical Standards
Betamethasone 21-Acetate-d3, when sourced as a Certified Reference Material (CRM) under ISO 17034, is provided with a stated purity of >95% and a 4-year expiry period, validated by multiple orthogonal analytical techniques including NMR, MS, HPLC, IR, and UV [1]. This is in direct contrast to standard analytical reagents, which often lack certified purity values, comprehensive characterization data, and a defined stability profile. For example, a standard laboratory reagent may simply state a purity range (e.g., '≥98%') without providing the rigorous multi-method validation or traceable uncertainty calculations required for regulatory bioanalysis [2].
| Evidence Dimension | Purity Characterization and Certification |
|---|---|
| Target Compound Data | >95% purity, certified by NMR, MS, HPLC, IR, UV; traceable to SI units via ISO 17034 |
| Comparator Or Baseline | Uncertified Betamethasone 21-Acetate or other internal standard: Purity stated as '≥98%' (typical vendor claim) without orthogonal validation or certificate of analysis |
| Quantified Difference | Certified purity value with uncertainty vs. uncertified, unvalidated purity claim |
| Conditions | Manufacturing and QC process per ISO 17034 guidelines |
Why This Matters
Procurement of an ISO 17034-certified reference standard is mandatory for GLP/GMP studies and regulatory submissions, as it ensures traceability and comparability of analytical results, whereas uncertified reagents may be rejected by regulatory auditors.
- [1] CATO Research Chemicals Inc. (n.d.). Betamethasone 21-Acetate-d3. Product Page. View Source
- [2] International Organization for Standardization. (2016). ISO 17034:2016 General requirements for the competence of reference material producers. View Source
